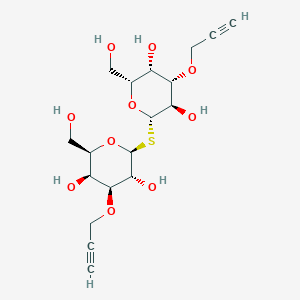
Galectin-3-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galectin-3-IN-1 is a synthetic inhibitor specifically designed to target and inhibit the activity of galectin-3, a carbohydrate-binding protein involved in various physiological and pathological processes. Galectin-3 plays a crucial role in cell-cell and cell-matrix interactions, growth, proliferation, differentiation, and inflammation. It is implicated in the pathogenesis of several diseases, including cancer, fibrosis, and chronic inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-3-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its binding affinity and selectivity for galectin-3. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Galectin-3-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired transformation while minimizing side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield aldehydes or ketones, while reduction of nitro groups may produce amines .
Scientific Research Applications
Galectin-3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of galectin-3 in various chemical processes and interactions.
Biology: Employed in cell culture and animal studies to investigate the biological functions of galectin-3 and its involvement in cellular processes such as apoptosis, proliferation, and migration.
Medicine: Explored as a potential therapeutic agent for diseases where galectin-3 is implicated, such as cancer, fibrosis, and cardiovascular diseases. It is also used in diagnostic assays to measure galectin-3 levels in biological samples.
Industry: Utilized in the development of galectin-3-targeting drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Galectin-3-IN-1 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby inhibiting its interaction with glycoproteins and glycolipids on the cell surface. This inhibition disrupts galectin-3-mediated signaling pathways, leading to altered cellular responses such as reduced cell adhesion, migration, and proliferation. The molecular targets and pathways involved include the modulation of integrin signaling, inhibition of pro-inflammatory cytokine production, and interference with cell-matrix interactions .
Comparison with Similar Compounds
Similar Compounds
Galectin-1-IN-1: Another galectin inhibitor targeting galectin-1, with similar binding properties but different selectivity and potency.
Galectin-9-IN-1: Targets galectin-9, involved in immune regulation and inflammation.
Modified Citrus Pectin: A natural inhibitor of galectin-3, used in dietary supplements and alternative medicine
Uniqueness of Galectin-3-IN-1
This compound is unique in its high selectivity and potency for galectin-3 compared to other galectin inhibitors. Its synthetic design allows for precise modifications to enhance its binding affinity and pharmacokinetic properties, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C18H26O10S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-prop-2-ynoxyoxan-2-yl]sulfanyl-6-(hydroxymethyl)-4-prop-2-ynoxyoxane-3,5-diol |
InChI |
InChI=1S/C18H26O10S/c1-3-5-25-15-11(21)9(7-19)27-17(13(15)23)29-18-14(24)16(26-6-4-2)12(22)10(8-20)28-18/h1-2,9-24H,5-8H2/t9-,10-,11+,12+,13-,14-,15+,16+,17+,18+/m1/s1 |
InChI Key |
XBXOXPJSVPXLNY-USCYINILSA-N |
Isomeric SMILES |
C#CCO[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC#C)O)CO)O |
Canonical SMILES |
C#CCOC1C(C(OC(C1O)SC2C(C(C(C(O2)CO)O)OCC#C)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















